Estradiol-17beta-decanoate

Oral prodrug pharmacokinetics Estrone-to-estradiol ratio Hormone replacement therapy

Estradiol-17beta-decanoate (E2D) is a synthetic 17β-fatty acid ester of estradiol belonging to the estrogen ester prodrug class. With a decanoate (C10) side chain, it was investigated in the late 1970s–1990s as an oral hormone replacement therapy candidate but was never commercially marketed.

Molecular Formula C28H42O3
Molecular Weight 426.6 g/mol
CAS No. 61748-93-4
Cat. No. B1203829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol-17beta-decanoate
CAS61748-93-4
Synonyms17 beta-oestradiol decanoate
E2D-17 beta-estradiol
estradiol decanoate
estradiol-17 beta-decanoate
Molecular FormulaC28H42O3
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C28H42O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h12,14,19,23-26,29H,3-11,13,15-18H2,1-2H3/t23-,24-,25+,26+,28+/m1/s1
InChIKeyYYFQNZXJGOTFRX-VMBLQBCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estradiol-17beta-decanoate (CAS 61748-93-4): Long-Chain Prodrug with Differentiated Oral Pharmacokinetics


Estradiol-17beta-decanoate (E2D) is a synthetic 17β-fatty acid ester of estradiol belonging to the estrogen ester prodrug class [1]. With a decanoate (C10) side chain, it was investigated in the late 1970s–1990s as an oral hormone replacement therapy candidate but was never commercially marketed [2]. Unlike simple micronized estradiol, E2D dissolved in oil undergoes lymphatic absorption and hydrolytic release of the parent estradiol, producing a distinct pharmacokinetic profile relevant to scientific evaluation of estrogen delivery strategies [1].

Estradiol-17beta-decanoate Sourcing: Why Ester Chain Length and Oil Formulation Cannot Be Ignored


Estradiol esters are not interchangeable proxies for estradiol delivery. The fatty acid chain length governs lipophilicity, hydrolysis rate, absorption route, and metabolic conversion [1]. Estradiol-17beta-decanoate (C10) exhibits a logP of ~9.28, substantially exceeding that of shorter-chain clinical esters such as estradiol valerate (logP ~6.62) or estradiol benzoate (logP ~5.7–6.2) . When administered orally in oil, E2D is absorbed via the intestinal lymphatic system, bypassing hepatic first-pass metabolism and preserving a physiological estrone-to-estradiol ratio—an outcome not achievable with micronized estradiol or shorter-chain esters delivered without an oil vehicle [1]. Substituting a different ester or omitting the oil formulation fundamentally alters the pharmacokinetic outcome, making compound-specific procurement essential for studies requiring defined oral prodrug kinetics.

Estradiol-17beta-decanoate Quantitative Differentiation: Head-to-Head Pharmacokinetic Evidence vs. Micronized Estradiol and Shorter-Chain Esters


Oral E1/E2 Ratio: E2D Maintains Physiological Balance vs. Micronized Estradiol

In a randomised, single-blind crossover study in 9 ovariectomized women, oral estradiol-17beta-decanoate (1.0 mg) maintained a steady oestrone/oestradiol serum ratio, in contrast to micronized estradiol (2.0 mg) which induced a 2–3-fold increase in this ratio at Cmax [1]. Separately, 14-day repeated dosing of E2D (0.25 mg/day in ethyl oleate) in 6 ovariectomized women produced a mean plasma E1:E2 ratio of 0.5–0.6 throughout treatment [2]. The normal physiological postmenopausal E1:E2 ratio is approximately 2:1; the E2D formulation thus avoids the exaggerated estrone surge characteristic of oral micronized estradiol, which may be relevant for minimising estrone-related proliferative signalling [1].

Oral prodrug pharmacokinetics Estrone-to-estradiol ratio Hormone replacement therapy

Lipophilicity (logP): Decanoate Ester Confers Markedly Higher Partition Coefficient Than Marketed Shorter-Chain Esters

The predicted octanol/water partition coefficient (ACD/LogP) of estradiol-17beta-decanoate is 9.28 . This exceeds the logP of the widely used clinical esters: estradiol valerate (C5, logP 6.62), estradiol benzoate (logP ~5.7–6.2), and estradiol cypionate (logP ~6.8) [1][2]. Greater lipophilicity is directly associated with slower release from oily depot formulations and extended duration of action, as lipid solubility governs partitioning between the oil vehicle and aqueous tissue fluid [3].

Lipophilicity Depot formulation design Drug release kinetics

Urinary Estrogen Excretion: Reduced Total Metabolic Load vs. Micronized Estradiol

The Schubert et al. (1993) study demonstrated that total urinary excretion of 17β-estradiol, estrone, and estriol was highest after oral micronized 17β-estradiol compared to estradiol-17beta-decanoate and estradiol cyclo-octyl acetate [1]. This indicates that a smaller fraction of the decanoate dose undergoes renal elimination as conjugated estrogens, consistent with altered absorption and metabolic routing via the lymphatic pathway rather than direct portal-hepatic first-pass extraction [1].

Metabolic excretion Estrogen metabolite burden Oral bioavailability route

Receptor Binding: C-17 Esters Are Inactive Prodrugs Requiring Hydrolysis for Estrogenic Effect

Janocko et al. (1984) demonstrated that long-chain C-17 fatty acid esters of estradiol, including stearate, palmitate, and arachidonate, do not compete with [³H]estradiol for estrogen receptor binding sites [1]. This establishes that C-17 esters—including decanoate—function solely as pharmacologically inert prodrugs; estrogenic activity requires prior esterase-mediated hydrolysis to free estradiol [2]. This property fundamentally differentiates estradiol esters from direct-acting estrogen receptor ligands such as ethinylestradiol or diethylstilbestrol, and from shorter-chain esters that may retain residual receptor affinity.

Estrogen receptor binding Prodrug activation Esterase-dependent pharmacology

Oral Lymphatic Absorption: Oil Vehicle Dependence Confers Route-Specific Delivery vs. Free Estradiol

De Visser & van der Vies (1977) showed that the estrogenic activity of oral estradiol-decanoate in rodents was substantially reduced or absent when the arachis oil vehicle was omitted, indicating that absorption occurs via intestinal lymphatics in conjunction with the oil [1]. This lymphatic routing allows the intact ester to bypass hepatic portal first-pass metabolism, a property not shared by oral micronized estradiol which is predominantly absorbed into the portal circulation and rapidly converted to estrone [2]. The absolute bioavailability of estradiol from oral micronized formulations is approximately 5% due to extensive first-pass metabolism; the lymphatic route of E2D in oil provides an alternative absorption pathway that alters this limitation [2].

Lymphatic drug delivery Oral oil formulation First-pass metabolism avoidance

Estradiol-17beta-decanoate Procurement-Driven Application Scenarios: Where the Evidence Supports Compound Selection


Oral Estrogen Pharmacokinetic Studies Requiring Physiological E1/E2 Ratios

In experimental settings where oral estradiol delivery must avoid supraphysiological estrone surges—such as studies of estrogen-dependent gene transcription in liver or endometrium—estradiol-17beta-decanoate in oil provides a unique tool. The compound maintains a stable E1:E2 ratio of approximately 0.5–0.6 during repeated dosing, whereas micronized estradiol produces a ≥2-fold increase in the ratio at peak concentrations [1][2]. This property is critical for protocols where estrone-driven ERα signalling must be minimised independently of estradiol-mediated effects.

Intestinal Lymphatic Absorption and Lipid-Based Formulation Development

The established dependence of estradiol-decanoate oral activity on co-administration with an oil vehicle [3] makes it a model compound for studying intestinal lymphatic drug transport. Researchers developing lipid-based drug delivery systems can employ E2D as a reference probe, as its absorption route is mechanistically distinct from the portal venous absorption of free estradiol and shorter-chain esters lacking sufficient lipophilicity to partition into chylomicrons .

Esterase-Mediated Prodrug Activation and Controlled-Release Estrogen Pharmacology

Because C-17 fatty acid esters of estradiol do not bind estrogen receptors and require enzymatic hydrolysis for activity [4], estradiol-17beta-decanoate is suited for studies dissecting the role of tissue-specific esterases in prodrug activation. The C10 chain length occupies an intermediate position between short-chain esters (rapid hydrolysis) and very long-chain esters (slow hydrolysis), offering a distinct hydrolysis rate that can be compared against estradiol valerate (C5) or estradiol stearate (C18) in head-to-head metabolic studies [5].

Comparator Compound for Long-Chain Estrogen Ester Analytical Method Development

Given its high logP (~9.28) and distinct chromatographic retention relative to shorter-chain esters, estradiol-17beta-decanoate serves as an extreme-polarity reference standard for developing and validating LC-MS/MS methods intended to resolve and quantify multiple estradiol esters in biological matrices. Its pronounced lipophilicity challenges reverse-phase separation systems in ways that shorter-chain analogues do not, making it valuable for method ruggedness testing.

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